(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one

Description

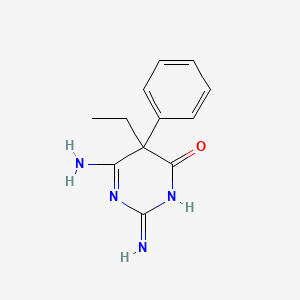

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one (CAS: 69125-70-8) is a tetrahydropyrimidinone derivative with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol . It is a stereoisomeric compound (5RS configuration) characterized by two imino groups at positions 2 and 6, a phenyl substituent at position 5, and an ethyl group at the same position . This compound is pharmacologically significant as Phenobarbital Impurity A, a degradation product or synthetic byproduct of phenobarbital (CAS: 50-06-6), a widely used barbiturate anticonvulsant .

Analytically, it serves as a critical reference standard in pharmaceutical quality control, ensuring compliance with pharmacopeial limits for impurities in phenobarbital formulations. Its chromatographic retention time relative to phenobarbital is 0.2 under specified HPLC conditions, enabling precise separation from other impurities .

Properties

IUPAC Name |

6-amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPNDYQXPJGNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=NC(=N)NC1=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69125-70-8 | |

| Record name | 5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, (5RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYL-2,6-DIIMINO-5-PHENYLTETRAHYDROPYRIMIDIN-4(1H)-ONE, (5RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DGI011J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired tetrahydropyrimidinone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the imino groups, potentially leading to the formation of amines.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

The compound (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one , also known as Phenobarbital Impurity A, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in pharmaceutical research and analytical chemistry, supported by comprehensive data tables and relevant case studies.

Applications in Scientific Research

Method Development:

The compound is utilized in developing analytical methods for detecting impurities in pharmaceutical products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used to quantify this impurity in drug formulations.

Case Study: HPLC Method Validation

A study validated an HPLC method for the quantification of this compound in Phenobarbital formulations. The method demonstrated high specificity and sensitivity, with a limit of detection (LOD) of 0.01% and a limit of quantification (LOQ) of 0.05%. The recovery rates ranged from 98% to 102%, confirming the method's reliability for routine analysis.

Toxicology Studies

Research into the toxicological profiles of impurities like this compound is essential for assessing safety in pharmaceutical applications. Studies have indicated that while Phenobarbital is generally safe when used appropriately, the effects of its impurities require thorough investigation to ensure patient safety.

Mechanism of Action

The mechanism of action of (5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

The compound is structurally and functionally compared to three categories of analogs:

Phenobarbital-related impurities (e.g., Impurity B),

Pyrimidinone-based pharmacologically active compounds,

Chromatographically relevant analogs .

Structural and Functional Comparison with Phenobarbital Impurities

Impurity B (CAS: 58042-96-9), another phenobarbital-related impurity, shares the same tetrahydropyrimidine core but differs in functional groups.

Key Differences :

- Polarity : Impurity B’s dione groups increase polarity compared to Impurity A, explaining its higher retention time (RRT 0.3 vs. 0.2) .

- Stability: The imino groups in Impurity A may render it more reactive under acidic or oxidative conditions compared to the keto-enol tautomerism observed in Impurity B .

Pharmacological Analogs: Pyrimidinone Derivatives

Compound III (described in ) is a dual HIV reverse transcriptase (RT) and integrase (IN) inhibitor. Its structure integrates a HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) scaffold with a diketone acid (DKA) motif .

Key Differences :

- Activity : Compound III’s structural complexity enhances target binding affinity, unlike the pharmacologically inert Impurity A .

- Synthesis: Impurity A arises from phenobarbital degradation, while Compound III is a rationally designed therapeutic agent.

Chromatographic and Analytical Comparison

Impurity A is distinguished from unrelated pharmacopeial impurities, such as Stavudine Impurity B (CAS: 25526-94-7), a chlorinated thymine analog .

Key Insight : Impurity profiling is drug-specific; structural analogs like Impurity A are irrelevant outside their parent drug context.

Biological Activity

(5RS)-5-Ethyl-2,6-diimino-5-phenyltetrahydropyrimidin-4(1H)-one, commonly referred to as Phenobarbital Impurity A, is a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H14N4O

- Molecular Weight: 230.27 g/mol

- CAS Number: 69125-70-8

- IUPAC Name: 5-ethyl-2,6-diimino-5-phenyl-1,3-diazinan-4-one

Structure

The structure of this compound can be represented as follows:

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. It is structurally related to phenobarbital, a widely used anticonvulsant drug. The compound's mechanism involves modulation of GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system.

Case Studies and Research Findings

- Study on Anticonvulsant Efficacy:

- Mechanism of Action:

- Safety and Toxicology:

Comparative Biological Activity Table

| Compound Name | Anticonvulsant Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | Yes | GABA-A receptor modulation | Low |

| Phenobarbital | Yes | GABA-A receptor modulation | Moderate |

| Other Derivatives | Varies | Varies | Varies |

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like kinases or GPCRs. Focus on hydrogen bonding with the diimino groups and hydrophobic interactions with the phenyl/ethyl substituents.

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA/GBSA).

- Structure-activity relationship (SAR) libraries : Build analogs using Discovery Studio’s small-molecule builder, prioritizing modifications at the 5-ethyl or 2,6-diimino positions .

How can researchers design stable formulations for in vivo pharmacokinetic studies?

Q. Advanced

- Prodrug strategies : Esterify hydroxyl groups (e.g., acetate prodrugs) to enhance lipophilicity and oral bioavailability.

- Nanoencapsulation : Use PLGA nanoparticles (150–200 nm, PDI <0.2) loaded via emulsion-solvent evaporation. Characterize drug release profiles in simulated physiological buffers (pH 6.8–7.4).

- Pharmacokinetic modeling : Non-compartmental analysis (WinNonlin®) calculates AUC, Cmax, and t1/2, adjusting doses based on hepatic microsomal stability data.

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced

- LC-HRMS : Orbitrap or Q-TOF systems detect impurities at <0.1% levels. Monitor for byproducts like ring-opened ureas or oxidized imino groups.

- ICP-MS : Quantify residual metal catalysts (e.g., Au from zeolite-nano Au synthesis) to ensure compliance with ICH Q3D guidelines .

- 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from diastereomers or regioisomers in complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.